molecular formula C23H24N4O4 B2669158 5-methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one CAS No. 941944-21-4

5-methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2669158
CAS No.: 941944-21-4
M. Wt: 420.469
InChI Key: HBPLGBXDEUJAOL-UHFFFAOYSA-N
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Description

5-methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a methoxyphenyl group, and a dihydropyridazinone core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Scientific Research Applications

5-methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including its ability to interact with various biological targets. It may serve as a lead compound for the development of new drugs.

    Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions, providing insights into cellular processes and disease mechanisms.

    Industrial Applications: Its unique chemical properties make it useful in the synthesis of other complex molecules, serving as an intermediate in various industrial processes.

Preparation Methods

The synthesis of 5-methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This step involves the reaction of an appropriate amine with a dihaloalkane under basic conditions to form the piperazine ring.

    Introduction of the methoxyphenyl group: This is achieved through a nucleophilic substitution reaction where the piperazine ring reacts with a methoxyphenyl halide.

    Formation of the dihydropyridazinone core: This step involves the cyclization of a suitable precursor, often through a condensation reaction, to form the dihydropyridazinone ring.

    Final assembly: The final step involves coupling the methoxyphenylpiperazine with the dihydropyridazinone core under specific conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

5-methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halides, acids, and bases.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of specific bonds and the formation of smaller fragments.

Mechanism of Action

The mechanism of action of 5-methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application, but common targets include neurotransmitter receptors and enzymes involved in metabolic processes.

Comparison with Similar Compounds

Similar compounds to 5-methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one include:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological applications.

Properties

IUPAC Name

5-methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-30-19-11-7-6-10-18(19)25-12-14-26(15-13-25)23(29)22-20(31-2)16-21(28)27(24-22)17-8-4-3-5-9-17/h3-11,16H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPLGBXDEUJAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NN(C(=O)C=C3OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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